Leurosine sulfate
CAS No.: 54081-68-4
Cat. No.: VC0021461
Molecular Formula: C92H114N8O22S
Molecular Weight: 1716.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54081-68-4 |
---|---|
Molecular Formula | C92H114N8O22S |
Molecular Weight | 1716.0 g/mol |
IUPAC Name | methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
Standard InChI | InChI=1S/2C46H56N4O9.H2O4S/c2*1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h2*10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)/t2*27-,36+,37-,38+,39+,42+,43-,44+,45-,46-;/m00./s1 |
Standard InChI Key | YCWXIQRLONXJLF-FOVAWKNMSA-N |
Isomeric SMILES | CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |
SMILES | CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |
Canonical SMILES | CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |
Introduction
Chemical Structure and Properties
Leurosine sulfate (CAS No. 54081-68-4) is characterized by the molecular formula C₄₆H₅₈N₄O₁₃S, corresponding to a molecular weight of 907.05 g/mol . The compound represents the sulfate salt of Leurosine, which has the formula C₄₆H₅₆N₄O₉ and a molecular weight of 808.97 g/mol . The conversion to the sulfate form involves the addition of sulfuric acid to the base compound, resulting in a salt that retains the complex structural features of the original alkaloid while exhibiting different solubility and stability profiles.
Physically, Leurosine sulfate appears as a light yellow solid with a high melting point exceeding 200°C with decomposition, consistent with its complex molecular structure . For laboratory storage, the compound requires refrigeration at -20°C to maintain stability. The sulfate form demonstrates solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol, making it amenable to various research applications .
Table 1: Chemical and Physical Properties of Leurosine Sulfate
Property | Characteristic |
---|---|
CAS Number | 54081-68-4 |
Molecular Formula | C₄₆H₅₈N₄O₁₃S |
Molecular Weight | 907.05 g/mol |
Physical Appearance | Light Yellow Solid |
Melting Point | >200°C (with decomposition) |
Storage Temperature | -20°C Freezer |
Solubility | DMSO, Methanol |
Parent Compound | Leurosine (CAS: 23360-92-1) |
The structural configuration of Leurosine sulfate stems from its parent compound, which features a complex dimeric framework typical of Vinca alkaloids. The molecule contains multiple chiral centers and ring systems, contributing to its specific biological activity profile. The sulfate moiety alters the electronic distribution within the molecule, potentially affecting its receptor binding properties and pharmacokinetic characteristics.
Nomenclature and Identification
Leurosine sulfate is known by several synonyms in chemical literature and pharmaceutical research. These alternative designations reflect different aspects of its chemical structure, biological activity, or historical development as a compound of interest. The variety of names in scientific literature necessitates careful attention when conducting research on this compound.
Table 2: Synonyms and Identifiers for Leurosine Sulfate
Type | Identifier |
---|---|
Primary Name | Leurosine Sulfate |
CAS Registry Number | 54081-68-4 |
Synonyms | Vinleurosine Sulfate |
Lilly 32645 | |
Vinorelbine EP Impurity E | |
4-Acetoxy-3'a,4'-epoxy-3-hydroxy-16-methoxy-(4'a H)-vincaleukoblast-6-ene-23,22'-dioic Acid Dimethyl Ester Sulfate | |
4β-Acetoxy-3'α,4'-epoxy-3-hydroxy-16-Methoxy-(4'α H)-vincaleukoblast-6-ene-23,22'-dioic Acid DiMethyl Ester Sulfate | |
Parent Compound Synonyms | Amotin |
Vinleurosine | |
Vincristine EP Impurity F | |
4'-Deoxy-3',4'-epoxyvincaleucoblastine | |
(3'R,4'S)-3',4'-Oxy-4'-deoxyvincaleukoblastine |
For analytical identification, Leurosine sulfate can be characterized through various instrumental techniques. The parent compound, Leurosine, exhibits characteristic absorption maxima in the infrared region at 8.06 and 8.7 microns when carbon disulfide is used as a solvent . These spectral properties may be modified in the sulfate form but remain valuable for structural confirmation.
Paper chromatography provides another method for identification, utilizing phosphate buffer-treated paper with developing solvents such as isobutanol saturated with water or n-amyl alcohol saturated with water . Detection can be accomplished either through ultraviolet light scanning or application of Dragendorf's reagent, which produces characteristic color reactions with alkaloids.
Pharmacological Properties
Leurosine sulfate has demonstrated significant pharmacological activity, particularly as an antitumor agent. The parent compound, Leurosine, inhibits the growth of various transplanted tumors in mice, with particular efficacy against transplanted leukemias . This property makes the sulfate salt form potentially valuable in cancer research and therapy.
Research has shown that Leurosine exerts inhibitory effects on two transplanted solid tumors: Sarcoma in mice and Walker carcinoma 265 in rats. When administered at a dose of 10.5 mg/kg daily for 10 consecutive days, it produced 35% inhibition of Sarcoma tumors in mice. Similarly, at 15 mg/kg daily for 10 consecutive days, it achieved 49% inhibition of Walker carcinoma 265 in rats .
An important characteristic of Leurosine and its sulfate salt is that its spectrum of oncolytic activity differs substantially from that of other Vinca alkaloids like vincaleukoblastine (vinblastine), leurocristine (vincristine), or leurosidine (vinrosidine) . This distinct activity profile suggests unique structural features that influence its biological interactions, potentially offering advantages in specific cancer types or cases where resistance to other alkaloids has developed.
Chemical Relationship to Sulfate Compounds
As a sulfate salt, Leurosine sulfate incorporates structural elements common to other sulfate-containing compounds. Sulfate (SO₄²⁻) is an inorganic polyatomic anion composed of a central sulfur atom surrounded by four oxygen atoms in a tetrahedral arrangement . In Leurosine sulfate, this sulfate group forms an ionic bond with the protonated nitrogen of the Leurosine alkaloid.
One notable chemical property of sulfate ions is their ability to link with metals and other cationic species . In the case of Leurosine sulfate, the sulfate group interacts with the basic nitrogen sites of the Leurosine molecule. This interaction stabilizes the compound and modifies its physicochemical properties compared to the free base form.
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